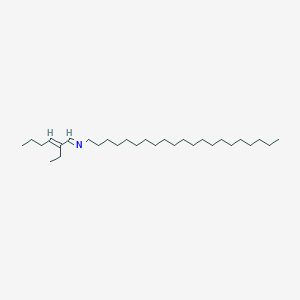
N-(2-Ethyl-2-hexenylidene)-1-heneicosanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Ethyl-2-hexenylidene)-1-heneicosanamine, also known as N-acylhomoserine lactone (AHL), is a type of quorum sensing molecule that plays an important role in bacterial communication. It is produced by a variety of Gram-negative bacteria and is involved in regulating gene expression, virulence, and biofilm formation. AHLs have been extensively studied in recent years due to their potential applications in various fields, including medicine, agriculture, and biotechnology.
Mécanisme D'action
The mechanism of action of N-(2-Ethyl-2-hexenylidene)-1-heneicosanamine involves binding to specific receptors on bacterial cells. This binding triggers a signaling pathway that leads to changes in gene expression and cellular behavior. AHLs are involved in regulating a wide range of bacterial processes, including virulence, biofilm formation, and motility.
Biochemical and Physiological Effects:
N-(2-Ethyl-2-hexenylidene)-1-heneicosanamine has been shown to have a wide range of biochemical and physiological effects on bacterial cells. It can regulate gene expression, alter cellular behavior, and affect bacterial growth and survival. AHLs have also been shown to have an impact on the immune system, potentially modulating host immune responses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-Ethyl-2-hexenylidene)-1-heneicosanamine in lab experiments is its specificity for bacterial cells. AHLs can be used to target specific bacterial species or strains, making them a useful tool for studying bacterial communication and behavior. However, one of the limitations of using AHLs in lab experiments is their potential instability and variability, which can affect the reproducibility of results.
Orientations Futures
There are many potential future directions for research on N-(2-Ethyl-2-hexenylidene)-1-heneicosanamine. One area of interest is the development of new antimicrobial agents based on AHLs. Another potential direction is the use of AHLs in biotechnology applications, such as gene expression regulation and biosensors. Additionally, further research is needed to fully understand the role of AHLs in bacterial communication and behavior, as well as their potential impact on host immune responses.
Méthodes De Synthèse
The synthesis of N-(2-Ethyl-2-hexenylidene)-1-heneicosanamine can be achieved through various methods, including chemical synthesis and microbial fermentation. Chemical synthesis involves the use of organic chemistry techniques to create the molecule. Microbial fermentation, on the other hand, involves the use of bacteria to produce the molecule.
Applications De Recherche Scientifique
N-(2-Ethyl-2-hexenylidene)-1-heneicosanamine has been extensively studied for its potential applications in various fields. In medicine, AHLs have been shown to have antimicrobial properties and can be used as a potential treatment for bacterial infections. In agriculture, AHLs can be used as a natural pesticide to control plant diseases. In biotechnology, AHLs can be used as a tool for gene expression regulation.
Propriétés
Numéro CAS |
101023-74-9 |
|---|---|
Nom du produit |
N-(2-Ethyl-2-hexenylidene)-1-heneicosanamine |
Formule moléculaire |
C7H4BrClO2 |
Poids moléculaire |
419.8 g/mol |
Nom IUPAC |
(E)-2-ethyl-N-henicosylhex-2-en-1-imine |
InChI |
InChI=1S/C29H57N/c1-4-7-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-27-30-28-29(6-3)26-8-5-2/h26,28H,4-25,27H2,1-3H3/b29-26+,30-28? |
Clé InChI |
YLMMFDJRFDAPIX-GEUXGTEGSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCCCCN=C/C(=C/CCC)/CC |
SMILES |
CCCCCCCCCCCCCCCCCCCCCN=CC(=CCCC)CC |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCN=CC(=CCCC)CC |
Synonymes |
N-(2-Ethyl-2-hexenylidene)-1-heneicosanamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





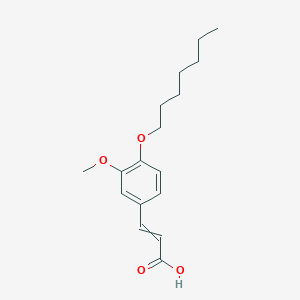
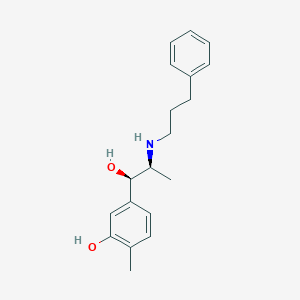
![[(8bS)-4,8b-dimethyl-1,2,3,3a-tetrahydropyrrolo[2,3-b]indol-7-yl] N-methylcarbamate](/img/structure/B218218.png)

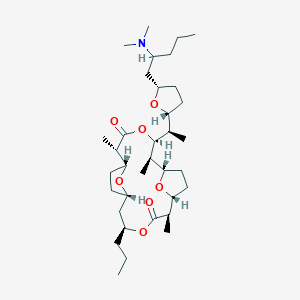
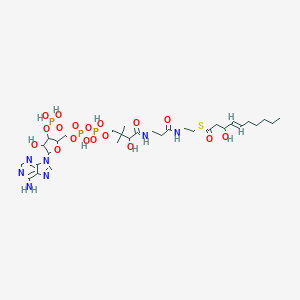
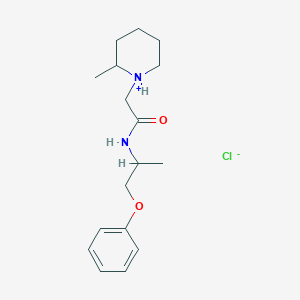
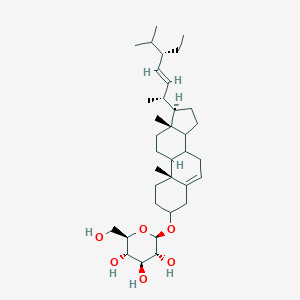
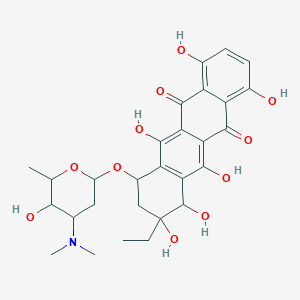

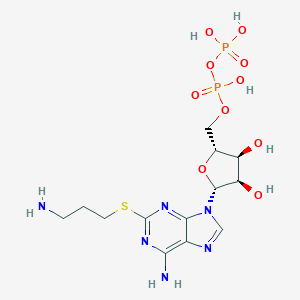
![methyl 2-methyl-2-[[(2S)-3-methyl-2-[[2-methyl-2-[[(2S)-3-methyl-2-[[(2S)-3-methyl-2-[[(2S)-3-methyl-2-[[2-methyl-2-[[2-methyl-2-[[(2S)-3-methyl-2-[[2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]butanoyl]amino]propanoyl]amino]propanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]propanoyl]amino]butanoyl]amino]propanoate](/img/structure/B218286.png)